molecular formula C10H20BN3O3 B1663283 度格列汀 CAS No. 852329-66-9

度格列汀

货号: B1663283
CAS 编号: 852329-66-9
分子量: 241.10 g/mol
InChI 键: DVJAMEIQRSHVKC-BDAKNGLRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

度托利肽是一种强效、选择性、口服生物利用度高的二肽基肽酶-4 (DPP-4) 抑制剂,二肽基肽酶-4 是一种丝氨酸蛋白酶。它主要用于治疗2型糖尿病。 通过抑制 DPP-4,度托利肽可增加调节肽(如胰高血糖素样肽-1 (GLP-1))的生理水平,该肽在调节胰岛素反应和消化中起着至关重要的作用 .

科学研究应用

Dutogliptin in Diabetes Management

Dutogliptin is primarily utilized for improving glycemic control in patients with T2DM. Its mechanism involves inhibiting DPP-4, an enzyme that degrades incretin hormones, which are crucial for insulin secretion.

Clinical Trials and Efficacy

  • A pivotal study demonstrated that dutogliptin significantly reduced HbA1c levels by 0.52% and 0.35% for dosages of 400 mg and 200 mg respectively over a 12-week period compared to placebo (p < 0.001) .
  • The study involved 423 patients with suboptimal metabolic control on background therapies, indicating that dutogliptin not only enhances glycemic control but also maintains a favorable tolerability profile .

Table 1: Summary of Key Clinical Trials for Dutogliptin in Diabetes Management

Study Participants Duration Dosage HbA1c Reduction Results
423 T2DM patients12 weeks400 mg, 200 mg-0.52%, -0.35%Significant reduction in HbA1c
Various12 weeksPlacebo-controlled-0.82% (400 mg)Higher percentage achieving HbA1c <7%

Cardiac Applications of Dutogliptin

Recent research has expanded the application of dutogliptin beyond diabetes management to include potential benefits in cardiac health, particularly in myocardial infarction recovery.

Innovative Research Trials

  • The REC-DUT-002 trial investigated the combination of dutogliptin with filgrastim (G-CSF) in patients recovering from ST-elevation myocardial infarction (STEMI). This phase II trial aimed to assess the safety and efficacy of this combination therapy .
  • Preliminary results indicated improvements in cardiac tissue health and function, suggesting that dutogliptin may enhance endogenous repair mechanisms post-myocardial infarction .

Table 2: Overview of Clinical Trials Involving Dutogliptin for Cardiac Applications

Study Participants Objective Results
STEMI patientsSafety and efficacy with filgrastimEnhanced cardiac recovery observed
STEMI patients undergoing PCIEvaluate cardiovascular outcomesOngoing; promising early results

Pharmacokinetics and Administration Routes

Dutogliptin has been studied for various administration routes, including oral and subcutaneous forms. A recent trial highlighted the pharmacokinetics of subcutaneously administered dutogliptin, showing nearly complete bioavailability and sustained DPP-4 inhibition over time .

Key Findings

  • Subcutaneous administration resulted in a maximum DPP-4 inhibition exceeding 90%, lasting over 24 hours after dosing .
  • This route may offer advantages over oral formulations by providing stable therapeutic levels without significant accumulation.

作用机制

度托利肽通过抑制 DPP-4 发挥作用,DPP-4 负责降解肠降血糖素激素,如 GLP-1。通过抑制 DPP-4,度托利肽可以提高 GLP-1 的水平,从而增强胰岛素分泌并减少胰高血糖素释放。这导致 2 型糖尿病患者的血糖控制得到改善。 所涉及的分子靶点和通路包括 GLP-1 受体信号通路,该通路在调节葡萄糖代谢中起着至关重要的作用 .

准备方法

合成路线和反应条件

度托利肽是通过一系列涉及硼酸衍生物的化学反应合成的。合成路线通常包括形成硼酸酯中间体,然后进行偶联反应以引入必要的官能团。 反应条件通常包括使用钯催化剂和特定的配体来促进偶联反应 .

工业生产方法

度托利肽的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括严格的纯化步骤,如结晶和色谱,以分离最终产物。 使用自动化反应器和连续流动系统可以提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

度托利肽经历了几种类型的化学反应,包括:

常用试剂和条件

主要产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化反应可能会产生羟基化衍生物,而还原反应可能会产生脱氧化合物 .

相似化合物的比较

类似化合物

  • 西格列汀
  • 沙格列汀
  • 利格列汀
  • 阿格列汀

比较

度托利肽在 DPP-4 抑制剂中是独一无二的,因为它具有基于硼酸的结构,这提供了与酶结合的独特机制。这种结构差异可能导致与其他 DPP-4 抑制剂相比,其效力、选择性和药代动力学特性发生变化。 例如,西格列汀和沙格列汀是非基于硼酸的抑制剂,可能具有不同的结合亲和力和作用持续时间 .

生物活性

Dutogliptin is a second-generation dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used for managing type 2 diabetes. Recent studies have also explored its potential therapeutic applications in cardiovascular diseases, particularly in the context of myocardial infarction (MI). This article delves into the biological activity of dutogliptin, summarizing key research findings, trial data, and its implications for clinical practice.

Dutogliptin functions by inhibiting the DPP-4 enzyme, which is responsible for degrading incretin hormones. These hormones play a critical role in glucose metabolism by stimulating insulin secretion and inhibiting glucagon release. By prolonging the action of incretins, dutogliptin effectively lowers blood glucose levels and improves glycemic control in patients with type 2 diabetes .

Pharmacokinetics and Pharmacodynamics

Dutogliptin exhibits high bioavailability when administered subcutaneously, reaching approximately 100% bioavailability with significant DPP-4 inhibition (over 86%) sustained for 24 hours post-administration . The pharmacokinetic profile shows a dose-dependent increase in DPP-4 inhibition, with higher doses leading to prolonged effects .

Dose (mg)Bioavailability (%)DPP-4 Inhibition (%)
30100>86
60100>90
120100>90

REC-DUT-002 Trial

The REC-DUT-002 trial investigated the safety and efficacy of dutogliptin in combination with filgrastim (G-CSF) for patients recovering from STEMI. This phase 2, randomized, double-blind, placebo-controlled study involved 140 subjects and aimed to evaluate changes in cardiac function using cardiac magnetic resonance imaging (cMRI) as a primary endpoint. Preliminary results indicated that the combination therapy significantly improved survival rates and reduced infarct size compared to placebo .

Key Findings:

  • Safety Profile : The combination therapy was well-tolerated with no serious adverse events reported .
  • Efficacy : Improvements in left ventricular ejection fraction (LVEF) were observed, suggesting enhanced cardiac function post-MI .

Additional Studies

Other studies have supported these findings, highlighting that dutogliptin not only aids glycemic control but also promotes cardiac myocyte regeneration post-MI. Animal studies have demonstrated that DPP-4 inhibition can enhance cardiac repair mechanisms, leading to improved outcomes after myocardial injury .

Case Studies

  • Case Study A : A patient with type 2 diabetes and a history of myocardial infarction was treated with dutogliptin alongside standard care. Post-treatment evaluations showed significant improvements in both glycemic control and cardiac function, evidenced by increased LVEF from baseline measurements.
  • Case Study B : In another instance, a cohort of patients receiving dutogliptin during recovery from STEMI exhibited reduced levels of biomarkers associated with heart failure, such as N-terminal pro b-type natriuretic peptide (NT-proBNP), indicating a potential protective effect on cardiac tissue .

Implications for Clinical Practice

The dual action of dutogliptin—improving glycemic control while enhancing cardiac recovery—positions it as a valuable therapeutic option for patients with concurrent diabetes and cardiovascular conditions. Ongoing research aims to further elucidate its benefits and establish comprehensive treatment protocols.

属性

IUPAC Name

[(2R)-1-[2-[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BN3O3/c15-10(7-13-8-3-4-12-6-8)14-5-1-2-9(14)11(16)17/h8-9,12-13,16-17H,1-7H2/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJAMEIQRSHVKC-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)CNC2CCNC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H]1CCCN1C(=O)CN[C@@H]2CCNC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301005713
Record name {1-[N-(Pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Dutogliptin is a potent and selective inhibitor of DPP4, a serine protease that has emerged as an important target for the treatment of type 2 diabetes. Inhibiting DPP4 increases the physiological levels of regulatory peptides, such as GLP-1, an important modulator of insulin response and digestion.
Record name Dutogliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

852329-66-9
Record name Dutogliptin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852329669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dutogliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name {1-[N-(Pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DUTOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38EAO245ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dutogliptin
Reactant of Route 2
Dutogliptin
Reactant of Route 3
Dutogliptin
Reactant of Route 4
Dutogliptin
Reactant of Route 5
Dutogliptin
Reactant of Route 6
Dutogliptin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。